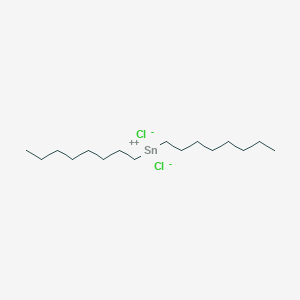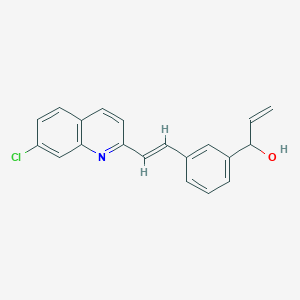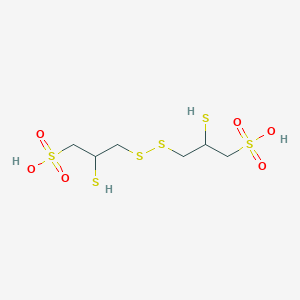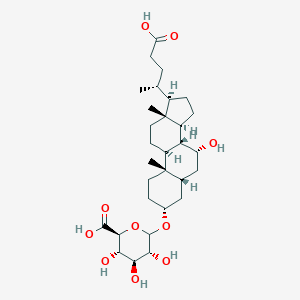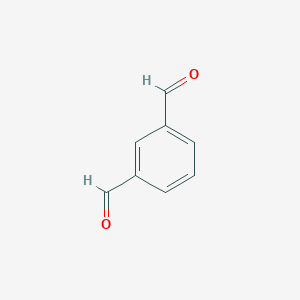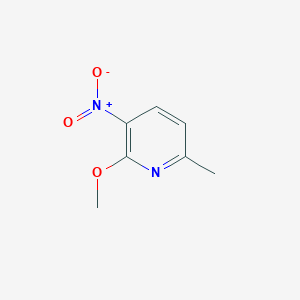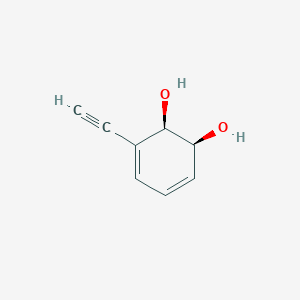![molecular formula C19H21NO2 B049687 6-[(E)-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-1-ynyl]pyridine-3-carboxylic acid CAS No. 116627-76-0](/img/structure/B49687.png)
6-[(E)-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-1-ynyl]pyridine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[(E)-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-1-ynyl]pyridine-3-carboxylic acid, also known as TTP488, is a small molecule drug that has been developed for the treatment of Alzheimer's disease. It works by targeting the receptor for advanced glycation end products (RAGE), which is believed to play a role in the development of Alzheimer's disease.
Mécanisme D'action
The mechanism of action of 6-[(E)-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-1-ynyl]pyridine-3-carboxylic acid involves its ability to inhibit the binding of Aβ to RAGE. This is believed to prevent the activation of inflammatory pathways that contribute to the development of Alzheimer's disease. Additionally, this compound has been shown to reduce the accumulation of Aβ in the brain, which is another key feature of Alzheimer's disease pathology.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit the binding of Aβ to RAGE, this compound has been shown to reduce the expression of pro-inflammatory cytokines and chemokines in the brain. This is believed to be due to the drug's ability to inhibit the activation of the transcription factor NF-κB, which is a key regulator of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 6-[(E)-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-1-ynyl]pyridine-3-carboxylic acid for lab experiments is its specificity for RAGE. This allows researchers to study the role of RAGE in Alzheimer's disease without interfering with other pathways. However, one limitation of this compound is that it has poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several potential future directions for research on 6-[(E)-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-1-ynyl]pyridine-3-carboxylic acid. One area of interest is the development of more potent and selective RAGE inhibitors. Another area of interest is the use of this compound in combination with other drugs for the treatment of Alzheimer's disease. Finally, there is interest in exploring the potential use of this compound for the treatment of other neurodegenerative diseases that involve inflammation and the accumulation of misfolded proteins.
Méthodes De Synthèse
The synthesis of 6-[(E)-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-1-ynyl]pyridine-3-carboxylic acid involves several steps, including the coupling of a pyridine-3-carboxylic acid derivative with an alkyne, followed by a Sonogashira coupling reaction to introduce the but-3-en-1-ynyl group. The final step involves the addition of the trimethylcyclohexen-1-yl group via a Wittig reaction.
Applications De Recherche Scientifique
6-[(E)-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-1-ynyl]pyridine-3-carboxylic acid has been the subject of numerous scientific studies, including both in vitro and in vivo experiments. In vitro studies have shown that this compound can inhibit the binding of amyloid beta (Aβ) to RAGE, which is believed to be one of the key mechanisms by which the drug exerts its therapeutic effects. In vivo studies in animal models of Alzheimer's disease have shown that this compound can improve cognitive function and reduce the accumulation of Aβ in the brain.
Propriétés
Numéro CAS |
116627-76-0 |
|---|---|
Formule moléculaire |
C19H21NO2 |
Poids moléculaire |
295.4 g/mol |
Nom IUPAC |
6-[(E)-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-1-ynyl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C19H21NO2/c1-14-7-6-12-19(2,3)17(14)9-5-4-8-16-11-10-15(13-20-16)18(21)22/h5,9-11,13H,6-7,12H2,1-3H3,(H,21,22)/b9-5+ |
Clé InChI |
DSQMLDQMOIVLSY-UHFFFAOYSA-N |
SMILES isomérique |
CC1=C(C(CCC1)(C)C)/C=C/C#CC2=NC=C(C=C2)C(=O)O |
SMILES |
CC1=C(C(CCC1)(C)C)C=CC#CC2=NC=C(C=C2)C(=O)O |
SMILES canonique |
CC1=C(C(CCC1)(C)C)C=CC#CC2=NC=C(C=C2)C(=O)O |
Synonymes |
6-(4-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-3-buten-1-ynyl)-3-pyridinecar boxylic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzo[ghi]fluoranthene](/img/structure/B49607.png)
